molecular formula C16H21N3O2 B2910107 (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide CAS No. 2411332-39-1

(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide

Cat. No. B2910107
CAS RN: 2411332-39-1
M. Wt: 287.363
InChI Key: ZAQZRIBKPXFOQR-VMPITWQZSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzoxazole derivatives and has shown promising results in various studies related to biological and biochemical processes.

Mechanism Of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative stress and damage. (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has also been shown to exhibit anti-inflammatory properties, which can reduce inflammation in the body. Additionally, (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has been shown to possess antitumor properties, which can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits various biological and biochemical activities, which make it a useful tool for studying various biological and biochemical processes. However, there are also some limitations to the use of (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide in lab experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide's ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the development of new drugs for the treatment of these diseases. Another area of interest is its potential application in the development of new anticancer drugs. (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide's ability to inhibit the growth and proliferation of cancer cells makes it a potential candidate for the development of new drugs for the treatment of cancer.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological and biochemical activities, including antioxidant, anti-inflammatory, and antitumor properties. (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has also been shown to be an effective inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. While there are some limitations to its use in lab experiments, (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has several potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide involves the reaction of 2-methyl-1,3-benzoxazole-4-carbaldehyde with dimethylamine and but-2-enoyl chloride. The resulting compound is a yellowish powder with a melting point of 112-114°C.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological and biochemical activities, including antioxidant, anti-inflammatory, and antitumor properties. (E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide has also been shown to be an effective inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-18-16-13(6-4-7-14(16)21-12)9-10-17-15(20)8-5-11-19(2)3/h4-8H,9-11H2,1-3H3,(H,17,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQZRIBKPXFOQR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2O1)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide

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